molecular formula C13H13BrN2O B8636105 (4-bromo-1H-indol-2-yl)(pyrrolidin-1-yl)methanone

(4-bromo-1H-indol-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B8636105
M. Wt: 293.16 g/mol
InChI Key: MEDSDCKRAWYLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08362065B2

Procedure details

Step 2 A solution of N-(3-bromo-2-methylphenyl)-1H-imidazole-2-carboxamide (0.70 g, 2.499 mmol) in DMF (12.5 mL) was treated with potassium carbonate (0.794 g, 5.75 mmol) and 2-bromo-1,1-diethoxyethane (0.395 mL, 2.62 and the mixture was stirred at rt. After 18.25 h, the mixture was diluted with EtOAc, filtered to remove some tan solid, and washed sequentially with 1 M hydrochloric acid and NaHCO3 (aq), and dried and concentrated to provide (4-bromo-1H-indol-2-yl)(pyrrolidin-1-yl)methanone as a tan solid (205 mg, 67%). 1H NMR (400 MHz, DMSO-d6) δ 11.96 (s, 1 H) 7.46 (d, J=7.9 Hz, 1 H) 7.27 (d, J=7.5 Hz, 1 H) 7.06-7.17 (m, 1 H) 6.82 (s, 1 H) 3.85 (t, J=6.8 Hz, 2 H) 3.55 (t, J=6.8 Hz, 2 H) 1.93-2.04 (m, 2 H) 1.81-1.92 (m, 2 H). Mass spectrum m/z 293, 295 (M+H)+.
Name
N-(3-bromo-2-methylphenyl)-1H-imidazole-2-carboxamide
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.794 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:16])=[C:4]([NH:8][C:9]([C:11]2[NH:12][CH:13]=[CH:14]N=2)=O)[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-:18].[K+].[K+].Br[CH2:24][CH:25](OCC)OCC>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH:16]=[C:9]([C:11]([N:12]1[CH2:13][CH2:14][CH2:25][CH2:24]1)=[O:18])[NH:8]2 |f:1.2.3|

Inputs

Step One
Name
N-(3-bromo-2-methylphenyl)-1H-imidazole-2-carboxamide
Quantity
0.7 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)NC(=O)C=1NC=CN1)C
Name
Quantity
0.794 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(OCC)OCC
Name
Quantity
12.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove some tan solid
WASH
Type
WASH
Details
washed sequentially with 1 M hydrochloric acid and NaHCO3 (aq)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18.25 h
Name
Type
product
Smiles
BrC1=C2C=C(NC2=CC=C1)C(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.